![molecular formula C9H13N3O2 B14191033 N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide CAS No. 919996-29-5](/img/structure/B14191033.png)
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide is a compound that features a pyridine ring attached to an ethyl chain, which is further connected to a glycinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with glycine derivatives under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
作用机制
The mechanism of action of N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the glycinamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide bond but lack the hydroxyl group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in their overall structure and functional groups.
Uniqueness
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and redox reactions. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
919996-29-5 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC 名称 |
N-hydroxy-2-(2-pyridin-2-ylethylamino)acetamide |
InChI |
InChI=1S/C9H13N3O2/c13-9(12-14)7-10-6-4-8-3-1-2-5-11-8/h1-3,5,10,14H,4,6-7H2,(H,12,13) |
InChI 键 |
XLEMEMAYQIXTBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CCNCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


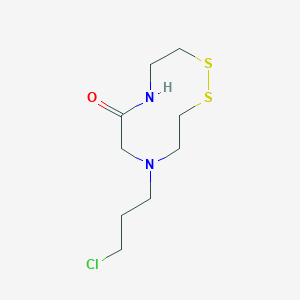
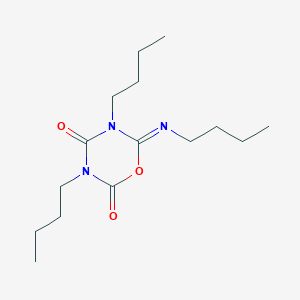
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
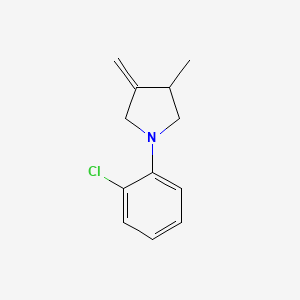
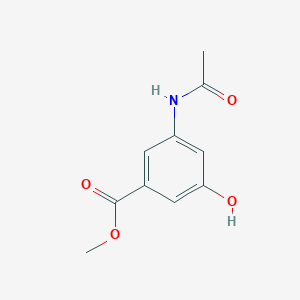

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
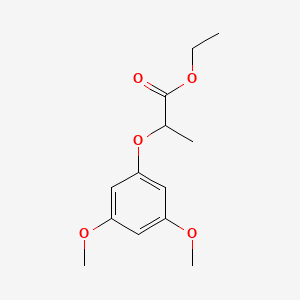

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
